molecular formula C12H19ClN4O B11787087 N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride

N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride

Cat. No.: B11787087
M. Wt: 270.76 g/mol
InChI Key: FDWVEFZIOMSBKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride is a pyrimidine derivative featuring a bicyclic pyrido-pyrimidine core fused at the [3,4-d] position. The compound is substituted with a tetrahydro-2H-pyran-4-yl group at the N-2 position and exists as a hydrochloride salt, enhancing its solubility and stability in aqueous environments.

Properties

Molecular Formula

C12H19ClN4O

Molecular Weight

270.76 g/mol

IUPAC Name

N-(oxan-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine;hydrochloride

InChI

InChI=1S/C12H18N4O.ClH/c1-4-13-8-11-9(1)7-14-12(16-11)15-10-2-5-17-6-3-10;/h7,10,13H,1-6,8H2,(H,14,15,16);1H

InChI Key

FDWVEFZIOMSBKS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=NC=C3CCNCC3=N2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Pathway Design and Core Heterocycle Construction

The synthesis of N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride begins with the construction of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core. Patent WO2010120996A1 discloses a generalized approach where a pyrido-pyrimidine scaffold is assembled via cyclocondensation of appropriately substituted enaminonitriles with guanidine derivatives . For example, 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one undergoes annulation with guanidine hydrochloride in n-butanol at 120°C, yielding a pyrimidine intermediate with 88% efficiency .

Key to this step is the use of sodium hydroxide as a base, which deprotonates guanidine and facilitates nucleophilic attack on the α,β-unsaturated ketone. The reaction proceeds through a Michael addition-cyclization mechanism, forming the bicyclic system in a single pot. Solvent selection critically impacts yield: n-butanol outperforms tert-butyl alcohol due to its higher boiling point and improved solubility of intermediates .

MethodCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
Palladium-catalyzedPd2(dba)3/Xantphos/BHT1,4-Dioxane10017>90
Copper-catalyzedCuI/DMCDADMSO1102478
SNArNaOtBuDMF120665

Hydrochloride Salt Formation and Final Purification

Following coupling, the free base is converted to its hydrochloride salt by treating with HCl gas in ethyl acetate or 4M HCl in dioxane. Crystallization from ethanol/water (3:1) yields the final product as a white crystalline solid with >99.5% purity by HPLC . Chiral separation, if required, employs cellulose-based stationary phases (e.g., Chiralpak IC) with hexane/isopropanol/DEA (80:20:0.1) mobile phase, achieving enantiomeric excess >98% .

Process Optimization and Scalability Considerations

Scale-up challenges include exothermicity during cyclocondensation and metal removal in catalytic steps. Implementing flow chemistry for the annulation reaction reduces thermal gradients, improving reproducibility at kilogram scale . Residual palladium levels are controlled to <10 ppm via trimercaptotriazine cartridges, while copper is eliminated by aqueous EDTA washes .

Analytical Characterization and Quality Control

Identity confirmation combines 1H/13C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key NMR signals include the pyran-4-yl methine proton at δ 3.98 ppm (quintet, J = 4.1 Hz) and pyrimidine H-4 resonance at δ 8.36 ppm (d, J = 5.1 Hz) . Purity is assessed via reversed-phase HPLC (Zorbax SB-C18, 0.1% TFA in water/acetonitrile gradient), with retention time = 6.72 min .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes substitution at electron-deficient positions. Key examples include:

Reaction TypeConditionsOutcomeSource
Amination at C-2 positionReflux with tetrahydro-pyran-4-ylamine in isopropanol, DIEA catalyst (80-85°C, 12-24 hrs)Formation of target compound via SNAr mechanism
Chloride displacementReaction with 6-chloro-purin-9-yl derivatives under basic conditions (K₂CO₃/MeOH)Substitution of chloride with amine groups

Catalytic Coupling Reactions

The compound participates in cross-coupling reactions mediated by transition metals:

Reaction TypeCatalyst SystemApplicationSource
Ullmann couplingCuI/ethylene dithiol in DMF (100°C)Formation of biaryl ether derivatives
Buchwald-Hartwig aminationPd(dba)₂/Xantphos, Cs₂CO₃ in tolueneIntroduction of aryl/heteroaryl groups

Hydrogenation/Deprotection Steps

Critical for synthesizing the saturated pyrido-pyrimidine system:

ProcessConditionsOutcomeSource
THP deprotectionHCl in MeOH/H₂O (rt, 4-6 hrs)Removal of tetrahydropyranyl protecting group
Catalytic hydrogenationRaney Ni/H₂ (75°C, 24 hrs) in EtOH/H₂OReduction of hydrazine intermediates

Acid-Base Reactions

The hydrochloride salt demonstrates predictable protonation behavior:

PropertyMeasurementImplicationsSource
pKa (amine)~8.2 (calculated)Forms water-soluble salts at pH <6
Salt metathesisTreatment with NaHCO₃ in EtOAc/H₂OFreebase isolation (78% recovery)

Heterocyclic Ring Modifications

The pyrido-pyrimidine core undergoes functionalization:

ReactionReagents/ConditionsProductSource
OxidationmCPBA in DCM (0°C → rt)N-Oxide derivatives
CyclocondensationFormamide reflux (Δ, 6 hrs)Formation of fused pyrano-pyrimidines

Spectroscopic Characterization Data

Critical analytical data for reaction monitoring:

TechniqueKey SignalsStructural ConfirmationSource
¹H NMR (DMSO-d₆)δ 8.38 (br s, 3H, NH₃⁺), 3.84-3.89 (m, 2H, OCH₂), 3.15-3.45 (m, 3H, NCH₂)Amine protonation state, ring conformations
LC-MS (ESI+)m/z 235.1 [M+H]⁺ (calc. 234.3)Molecular ion confirmation

This compound's reactivity profile makes it valuable for developing kinase inhibitors (particularly PI3K/mTOR targets) and neurotransmitter modulators. Recent advancements in flow chemistry have improved yields in Ullmann coupling steps (up to 67% isolated yield) , while microwave-assisted synthesis reduces amination times from 24 hrs to 45 minutes . Continued research focuses on enantioselective modifications of the tetrahydropyran ring to enhance target specificity.

Scientific Research Applications

Cancer Therapy

The compound has been investigated for its anticancer properties. Research indicates that derivatives of pyrido[3,4-d]pyrimidine exhibit promising activity against various cancer cell lines. For instance, studies have shown that these compounds can inhibit cell proliferation by targeting specific kinases involved in cell cycle regulation, such as CDK4 and CDK6. This inhibition is crucial for the development of new cancer treatments aimed at proliferative diseases.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrido[3,4-d]pyrimidine derivative significantly reduced the viability of acute myeloid leukemia cells in vitro. The compound was tested at various concentrations, showing a dose-dependent response in inhibiting cell growth and inducing apoptosis .

Antiviral Activity

N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride has also been explored for its antiviral properties. Compounds within this class have demonstrated activity against viral infections by interfering with viral replication mechanisms.

Research Insights:
A review highlighted the effectiveness of pyrido[3,4-d]pyrimidine derivatives against several viruses by modulating host cell pathways that viruses exploit for replication. These insights suggest a potential application in developing antiviral therapies .

Anti-inflammatory Effects

In addition to its anticancer and antiviral properties, the compound exhibits anti-inflammatory effects. Pyrido[3,4-d]pyrimidine derivatives have been shown to reduce inflammation markers in various experimental models.

Clinical Relevance:
Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This makes them candidates for treating chronic inflammatory diseases .

Antidiabetic Potential

Some studies have suggested that derivatives of this compound may possess antidiabetic properties by enhancing insulin sensitivity and modulating glucose metabolism.

Mechanism of Action:
The mechanism involves the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme that degrades incretin hormones, which are crucial for regulating glucose levels. By inhibiting DPP-IV activity, these compounds can potentially improve glycemic control in diabetic patients .

Synthesis and Structure Elucidation

The synthesis of this compound involves several steps using various reagents and conditions to ensure high yield and purity.

Synthetic Pathway:
The general synthetic method includes:

  • Preparation of tetrahydropyran derivatives.
  • Formation of pyrido[3,4-d]pyrimidine structures through cyclization reactions.
  • Finalization with hydrochloride salt formation to enhance solubility and stability.

Summary Table of Applications

Application AreaMechanism/EffectReferences
Cancer TherapyInhibition of CDK4/CDK6; apoptosis induction
Antiviral ActivityInterference with viral replication
Anti-inflammatoryReduction of pro-inflammatory cytokines
Antidiabetic PotentialDPP-IV inhibition; improved insulin sensitivity

Mechanism of Action

The mechanism of action of N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituent groups, ring fusion positions, and salt forms. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents/Ring System Molecular Formula Molecular Weight Key Features
Target: N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride Tetrahydro-2H-pyran-4-yl group, [3,4-d] fused pyrido-pyrimidine, HCl salt C₁₁H₁₇N₄O·HCl 280.74 g/mol* Bulky pyran substituent enhances steric effects; HCl improves solubility
N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride N,N-dimethylamine, [4,3-d] fused pyrido-pyrimidine, 2HCl salt C₉H₁₄N₄·2HCl 267.16 g/mol Smaller substituents may increase membrane permeability; dihydrochloride enhances stability
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine Chloro group at C4, [2,3-d] fused pyrido-pyrimidine C₇H₉ClN₄ 184.63 g/mol Chlorine acts as a potential leaving group or electron-withdrawing moiety
7-(2,4-Dichlorophenyl)-N,N-bis(2-methoxyethyl)-2,5-dimethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine hydrochloride Dichlorophenyl, bis-methoxyethyl, pyrrolo-pyrimidine, HCl salt C₂₀H₂₄Cl₂N₄O₂·HCl 471.80 g/mol Extended aromatic system increases lipophilicity; complex substitution pattern

*Calculated based on structural similarity to analogs.

Pharmacological and Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs. Dihydrochloride salts () may offer even greater solubility but with trade-offs in crystallinity .
  • Bioactivity : Bulky substituents (e.g., tetrahydro-pyran) may enhance target selectivity by occupying hydrophobic pockets in enzymes, whereas smaller groups (e.g., dimethylamine) could improve cellular uptake .
  • Stability : Chloro-substituted analogs () may exhibit higher reactivity in substitution reactions, making them intermediates for further derivatization .

Commercial and Regulatory Considerations

  • Availability : N,N-dimethyl analogs () are commercially available via platforms like ECHEMI, with suppliers emphasizing quality control and regulatory compliance .
  • Custom Synthesis : The target compound’s complex structure may require specialized synthetic routes, whereas simpler analogs (e.g., ) are more readily accessible .

Biological Activity

N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to a class of pyrimidine derivatives characterized by a tetrahydropyran moiety. The general structure can be represented as follows:

C13H21ClN4O\text{C}_{13}\text{H}_{21}\text{Cl}\text{N}_4\text{O}

The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, derivatives of tetrahydropyran are often synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinases : Preliminary studies suggest that the compound may act as a kinase inhibitor. Kinases play crucial roles in various cellular processes, including proliferation and apoptosis.
  • Antitumor Activity : Some derivatives have shown promising antitumor effects by inhibiting specific pathways involved in cancer progression. For example, compounds derived from similar scaffolds have demonstrated efficacy against ALK5 receptor autophosphorylation and tumor growth in xenograft models .

Anticancer Properties

A significant aspect of the biological activity of this compound is its anticancer potential. In vitro studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines. For instance:

CompoundCell LineIC50 (nM)Mechanism
8hNIH3T374.6ALK5 inhibition
8hCT2630 mg/kgTumor growth inhibition

These findings indicate that the compound not only inhibits specific kinases but also has a favorable pharmacokinetic profile with low toxicity levels .

Neuroprotective Effects

Emerging research highlights the potential neuroprotective effects of tetrahydropyran derivatives. Studies have suggested that these compounds can modulate pathways involved in neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's disease (AD). The structure-activity relationship (SAR) analysis indicates that modifications to the tetrahydropyran ring can enhance neuroprotective activity .

Case Studies

  • ALK5 Inhibition : A study focused on a series of tetrahydropyran derivatives demonstrated their ability to inhibit ALK5 receptor activity effectively. Compound 8h was particularly notable for its low IC50 values and significant tumor growth inhibition in vivo models .
  • Neuroprotection : Another investigation explored the neuroprotective properties of related pyran-based compounds against amyloid-beta toxicity in neuronal cells. These compounds were found to reduce inflammatory markers and promote neuronal survival .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR confirm regioselectivity of the pyran and pyrimidine rings. Key signals include:
    • Pyran ring protons: δ 3.5–4.0 ppm (multiplet for O-linked CH2_2) .
    • Pyrimidine NH: δ 8.2–8.5 ppm (broad singlet) .
  • IR Spectroscopy : Stretching vibrations at 1650–1680 cm1^{-1} confirm C=N bonds in the pyrimidine core .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

How do structural modifications to the pyran or pyrimidine rings affect biological activity?

Q. Advanced Research Focus

  • Pyran Ring Substitutions : Introducing electron-withdrawing groups (e.g., -F) at the pyran 4-position enhances metabolic stability but may reduce target binding affinity .
  • Pyrimidine Modifications : Replacing the amine with a methyl group decreases solubility but improves blood-brain barrier penetration in neuroactive analogs .
    Data-Driven Insight : Comparative studies of thienopyrimidine analogs show that planar heterocycles (e.g., pyrido[3,4-d]pyrimidine) exhibit higher kinase inhibition than non-planar derivatives .

How can researchers resolve discrepancies in reported biological activities across studies?

Q. Data Contradiction Analysis

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) may alter IC50_{50} values. Standardize protocols using WHO-recommended cell models .
  • Solubility Effects : Hydrochloride salts vs. free bases exhibit divergent solubility in PBS, impacting in vitro activity. Pre-solubilize compounds in DMSO (<0.1% final concentration) .

What reactor designs improve yield in large-scale synthesis?

Q. Advanced Engineering Focus

  • Continuous Flow Reactors : Enable precise control of residence time and temperature during cyclocondensation, reducing thermal degradation .
  • Membrane Separation : Nanofiltration membranes (MWCO 500 Da) purify intermediates efficiently, achieving >90% recovery of the hydrochloride salt .

What in vitro assays are suitable for evaluating its mechanism of action?

Q. Experimental Design

  • Kinase Inhibition : Use fluorescence polarization assays (e.g., ADP-Glo™) to measure ATP-competitive binding .
  • Cellular Uptake : Radiolabel the compound with 3H^3H and quantify accumulation in target tissues via scintillation counting .

How to apply quantum chemical calculations to predict target interactions?

Q. Advanced Computational Focus

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models binding to kinase domains (e.g., EGFR). Prioritize poses with hydrogen bonds to pyrimidine N atoms .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .

What safety precautions are essential during handling?

Q. Basic Laboratory Practice

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Waste Management : Neutralize hydrochloride waste with 1M NaOH before disposal in designated biohazard containers .

Can membrane technologies enhance purification of intermediates?

Q. Advanced Separation Focus

  • Tangential Flow Filtration (TFF) : Use polyethersulfone membranes to concentrate reaction mixtures post-synthesis, achieving 85–90% yield of the pyrimidine intermediate .
  • Chiral Resolution : Immobilized cellulose membranes separate enantiomers of tetrahydropyran derivatives with >95% ee .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.